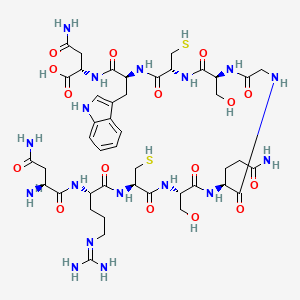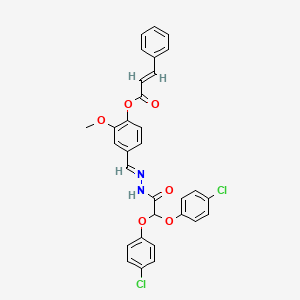
1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%, is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its stability and efficiency in facilitating cross-coupling reactions, making it a valuable compound in organic synthesis and industrial applications .
Méthodes De Préparation
The synthesis of 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride typically involves the reaction of 1,1’-Bis(di-isopropylphosphino)ferrocene with palladium dichloride. The process can be carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction is usually performed in an organic solvent like dichloromethane, and the product is obtained as a yellow-orange solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of 98% .
Analyse Des Réactions Chimiques
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by palladium as the central metal.
Substitution Reactions: It can undergo substitution reactions where ligands are exchanged with other chemical groups.
Common reagents used in these reactions include aryl halides, alkyl halides, and various organometallic reagents. The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules .
Applications De Recherche Scientifique
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride exerts its effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of palladium intermediates that undergo oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride can be compared with other similar compounds, such as:
1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride: This compound has diphenylphosphino ligands instead of di-isopropylphosphino ligands, which can affect its reactivity and selectivity in certain reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: This compound has di-tert-butylphosphino ligands, which provide steric hindrance and can influence the compound’s catalytic properties.
The uniqueness of 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride lies in its balance of steric and electronic properties, making it a versatile and efficient catalyst for a wide range of reactions .
Propriétés
Formule moléculaire |
C22H36Cl2FeP2Pd |
|---|---|
Poids moléculaire |
595.6 g/mol |
InChI |
InChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2 |
Clé InChI |
UXOSTJATWDHIKQ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Pd]Cl.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053278.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)



